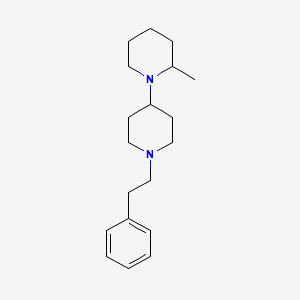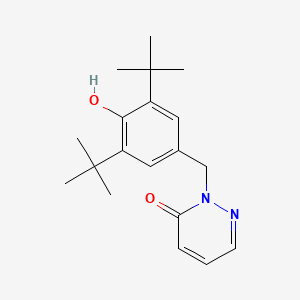
N-(2-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide, commonly known as CBME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBME is a member of the family of N-acylphenylalanine derivatives and has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
科学的研究の応用
CBME has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. CBME has also been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
作用機序
The exact mechanism of action of CBME is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. CBME has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of seizure activity.
Biochemical and Physiological Effects
CBME has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, suggesting its potential as an anticonvulsant agent. CBME has also been shown to reduce pain and inflammation in animal models, suggesting its potential as an analgesic and anti-inflammatory agent.
実験室実験の利点と制限
CBME has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. CBME has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various research applications.
However, CBME also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, CBME has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on CBME. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another potential direction is to study the safety and efficacy of CBME in humans, which could lead to its use as a therapeutic agent for epilepsy, chronic pain, and inflammation-related disorders. Additionally, further research could explore the potential of CBME as a lead compound for the development of novel therapeutic agents with improved efficacy and safety profiles.
合成法
CBME can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 3-methylphenylacetic acid followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization to obtain pure CBME.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-4-7-13(9-11)19-16(21)15(20)18-10-12-6-2-3-8-14(12)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSFYFIPBIOMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)

![4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5186695.png)
![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)
![1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)
